
2,2-Difluoro-1,2-DI-2-furanyl-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1,2-DI-2-furanyl-ethanone is an organic compound with the molecular formula C10H6F2O3 It is characterized by the presence of two furan rings and two fluorine atoms attached to a central ethanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1,2-DI-2-furanyl-ethanone typically involves the reaction of 2-furyl lithium with difluoroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The reaction mixture is usually maintained at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the compound to achieve the required purity for industrial applications. Techniques such as distillation, crystallization, and chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-1,2-DI-2-furanyl-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of difluoro-2-furyl carboxylic acid.
Reduction: Formation of 2,2-difluoro-1,2-di-2-furanyl-ethanol.
Substitution: Formation of halogenated or nitrated derivatives of the furan rings.
Applications De Recherche Scientifique
2,2-Difluoro-1,2-DI-2-furanyl-ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1,2-DI-2-furanyl-ethanone involves its interaction with various molecular targets. The compound’s fluorine atoms and furan rings contribute to its reactivity and ability to form stable complexes with other molecules. The pathways involved may include binding to enzymes or receptors, leading to modulation of biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-1-(2-furyl)ethanone: Similar structure but with only one furan ring.
1,2-Di-2-furanyl-ethanone: Lacks the fluorine atoms, resulting in different chemical properties.
2,2-Difluoro-1,2-di-2-thienyl-ethanone: Contains thiophene rings instead of furan rings.
Uniqueness
2,2-Difluoro-1,2-DI-2-furanyl-ethanone is unique due to the presence of both fluorine atoms and furan rings, which impart distinct chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
748800-46-6 |
|---|---|
Formule moléculaire |
C10H6F2O3 |
Poids moléculaire |
212.15 g/mol |
Nom IUPAC |
2,2-difluoro-1,2-bis(furan-2-yl)ethanone |
InChI |
InChI=1S/C10H6F2O3/c11-10(12,8-4-2-6-15-8)9(13)7-3-1-5-14-7/h1-6H |
Clé InChI |
KISRAXSSHVBSFV-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)C(C2=CC=CO2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




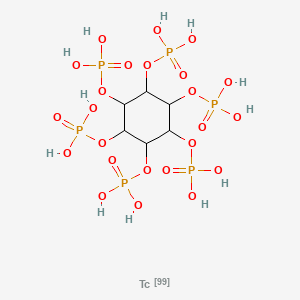
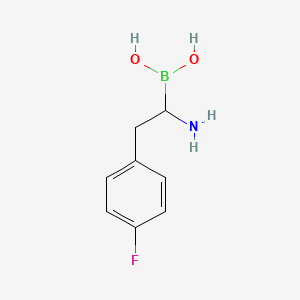
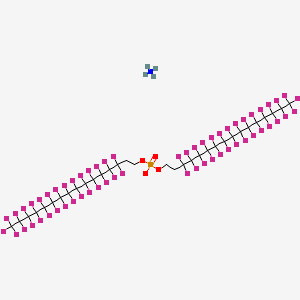
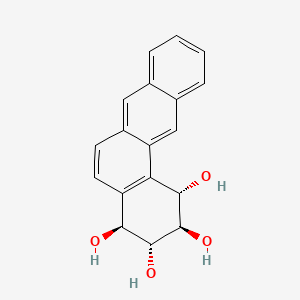

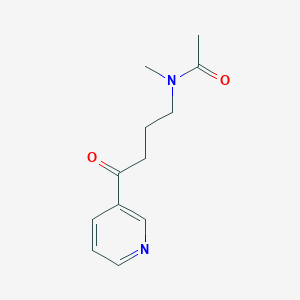
![[(2R,6S)-6-[(3S,8S,9S,10R,13S,14S,16S,17R)-3-(2,2-dimethylpropanoyloxy)-16-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] 2,2-dimethylpropanoate](/img/structure/B13407529.png)
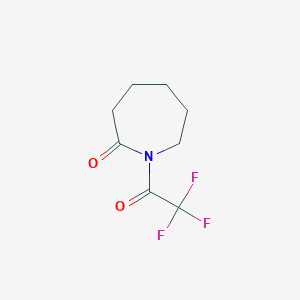
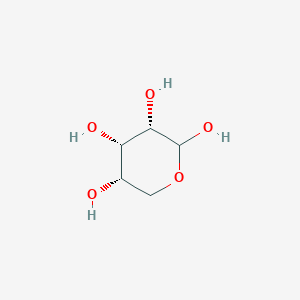
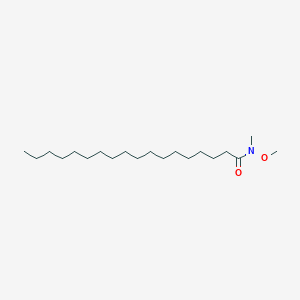
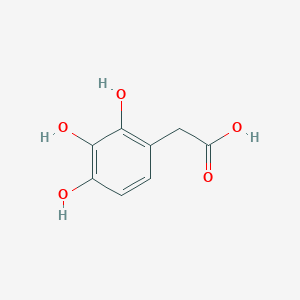
![1-(2-Chloro-4-methyl-5-methylsulfonylphenyl)-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazine](/img/structure/B13407567.png)
